N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Description
This compound features a fused bicyclic system comprising a 1,4-dioxane ring and a benzothiazole moiety, linked via a carboxamide group to a 2,3-dihydro-1,4-benzodioxine scaffold.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c21-17(15-9-24-11-3-1-2-4-12(11)25-15)20-18-19-10-7-13-14(8-16(10)26-18)23-6-5-22-13/h1-4,7-8,15H,5-6,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTXDOIXNRAYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities:
Anticancer Properties
Research indicates that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown its potential to inhibit the growth of human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines .
- Compounds similar to this structure have been tested for their ability to inhibit pathways critical for cancer cell survival, such as the PI3K and mTORC1 pathways .
Anti-inflammatory Effects
The compound has demonstrated the ability to modulate inflammatory responses:
- It inhibits the release of interleukin-1 beta (IL-1β), suggesting a role in reducing inflammation.
- Various derivatives of benzothiazole compounds have shown promise in treating inflammatory conditions due to their ability to inhibit key inflammatory pathways .
Antimicrobial Activity
The compound's derivatives have been evaluated for their antimicrobial properties:
- Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. This includes testing against strains like Staphylococcus aureus and Escherichia coli .
Neuropharmacological Applications
Some derivatives of benzothiazole compounds exhibit anticonvulsant activity:
- They have been screened for efficacy in models of epilepsy and other neurological disorders, showing potential as therapeutic agents .
Case Study 1: Anticancer Activity
In a study evaluating various benzothiazole derivatives, compounds structurally related to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide were found to possess significant anticancer activity. The most promising derivatives exhibited high cytotoxicity against cancer cell lines with minimal toxicity towards normal cells.
Case Study 2: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory effects of similar benzothiazole compounds revealed that they significantly reduced markers of inflammation in animal models. These compounds were effective in lowering serum levels of pro-inflammatory cytokines and showed potential for treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit bacterial biofilm formation by interfering with the signaling pathways essential for biofilm development. Additionally, it may exert anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with four structurally related derivatives (–5), focusing on molecular features, physicochemical properties, and synthetic pathways.
Table 1: Key Structural and Molecular Comparisons
Key Observations
Core Heterocyclic Systems :
- The target compound and share a benzothiazole-dioxane fused core, whereas utilize benzodithiazine or benzodioxine systems. The benzothiazole moiety (common in –3) is associated with kinase inhibition and antimicrobial activity, while benzodioxine derivatives (–5) are often explored for CNS modulation .
Substituent Effects: The ethyl group in may enhance lipophilicity compared to the target compound’s unsubstituted benzodioxine.
The target compound’s benzodioxine-carboxamide linkage may require regioselective coupling, a challenge absent in simpler analogs like .
Spectroscopic and Analytical Data :
- provides detailed NMR and IR data (e.g., δ 8.29 ppm for aromatic protons, ν 1740 cm⁻¹ for C=O), which could guide characterization of the target compound’s carboxamide and dioxane moieties .
Pharmacological and Industrial Relevance
While direct activity data for the target compound are unavailable, analogs in –5 suggest plausible applications:
- Antimicrobial Potential: Benzothiazole derivatives () exhibit activity against bacterial and fungal pathogens, likely due to thiazole-mediated interference with microbial enzymes .
- CNS Targeting: ’s dimethylaminomethyl group and benzodioxine system align with serotonin receptor ligands, implying the target compound could be optimized for neuropharmacology .
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a combination of dioxino and benzothiazole moieties. Its IUPAC name reflects its intricate arrangement of rings and functional groups:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{14}N_{2}O_{4}S
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Common methods include:
- Formation of Benzothiazole Derivatives : The initial step often involves the preparation of benzothiazole derivatives through cyclization reactions.
- Dioxino Synthesis : The dioxino component is synthesized via oxidative methods or cycloaddition reactions.
- Amidation : The final step involves the formation of the amide bond with carboxylic acid derivatives.
Anticancer Activity
Recent studies have indicated that compounds related to benzothiazole have significant anticancer properties. For instance:
- Mechanism of Action : These compounds often inhibit cell proliferation by inducing apoptosis in cancer cell lines such as breast and colon cancer cells. The specific compound under discussion has shown promising results in preclinical models.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Pseudomonas aeruginosa | 20 µg/mL |
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, preliminary studies suggest that this compound may possess anticonvulsant effects comparable to standard medications like phenytoin.
Case Studies
- Case Study on Anticancer Effects : A study published in the Journal of Fluorine Chemistry demonstrated that derivatives of benzothiazole exhibited significant antiproliferative activity against various cancer cell lines. The study highlighted that modifications in the molecular structure could enhance activity against specific cancer types .
- Antimicrobial Screening : A comprehensive screening of benzothiazole derivatives showed that certain modifications led to increased efficacy against resistant bacterial strains .
- Anticonvulsant Evaluation : In a study comparing several synthesized compounds for anticonvulsant activity, the subject compound displayed notable protective effects against induced seizures in animal models .
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound could interact with specific receptors influencing neuronal excitability and bacterial cell wall synthesis.
Q & A
Q. What are the key steps in synthesizing this compound, and how is its structure confirmed?
The synthesis involves multi-step organic reactions, including cyclization to form the dioxino and benzothiazole rings, followed by carboxamide coupling. Critical steps include:
- Ring formation : Cyclization under controlled pH and temperature to avoid side reactions .
- Coupling reactions : Use of activating agents (e.g., DCC or EDC) for amide bond formation . Structural confirmation relies on NMR spectroscopy (1H/13C for functional groups and stereochemistry) and mass spectrometry (HRMS for molecular weight validation) .
Q. Which structural features influence its chemical reactivity?
The compound’s reactivity is driven by:
- Electron-rich benzothiazole ring : Susceptible to electrophilic substitution.
- Carboxamide group : Participates in hydrogen bonding and hydrolysis under acidic/basic conditions.
- Dioxane moieties : Enhance solubility but may limit stability in oxidizing environments .
Q. How do researchers ensure purity during synthesis?
Purification methods include:
- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) . Purity is validated via HPLC (>95% purity threshold) and TLC monitoring .
Advanced Research Questions
Q. What strategies optimize reaction yields in large-scale synthesis?
Key parameters include:
- Temperature control : Lower temperatures (0–5°C) reduce byproducts during cyclization .
- Solvent selection : Polar solvents (e.g., DMF) improve intermediate solubility but require post-reaction removal via vacuum distillation .
- Catalyst screening : Palladium-based catalysts for coupling reactions enhance efficiency . Recent studies suggest flow chemistry improves reproducibility for multi-step syntheses .
Q. How can computational modeling predict biological targets?
- Molecular docking : Screens against protein databases (e.g., PDB) to identify binding sites. For example, the benzothiazole moiety may interact with kinase ATP-binding pockets .
- QSAR models : Correlate substituent electronegativity with activity (e.g., diethylamino groups enhance membrane permeability) . Validation requires in vitro assays (e.g., enzyme inhibition studies) to confirm predicted targets .
Q. How do structural analogs compare in biological activity?
Comparative studies highlight:
- Diethylaminoethyl substituents : Increase CNS penetration vs. methyl groups .
- Benzodioxane vs. furan rings : Benzodioxane improves metabolic stability but reduces solubility . Table: Key analogs and activities
| Analog Structure | Bioactivity | Reference |
|---|---|---|
| N-(6-methoxybenzothiazol-2-yl) | Antimicrobial (MIC: 2 µM) | |
| Furan-containing derivative | Orexin receptor IC50: 50 nM |
Q. How should contradictions in pharmacological data be resolved?
Example: Discrepancies in enzyme inhibition IC50 values may arise from:
- Assay conditions (e.g., pH, co-solvents affecting compound stability) .
- Protein source variability (recombinant vs. native enzymes). Mitigation involves:
- Standardizing protocols (e.g., ATP concentration in kinase assays).
- Cross-validating with orthogonal methods (SPR vs. fluorescence assays) .
Q. What methodologies assess stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (pH 1–13) .
- LC-MS/MS : Monitors degradation products (e.g., hydrolysis of the carboxamide group) .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) to evaluate esterase susceptibility .
Methodological Considerations
Q. What experimental designs address low solubility in biological assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Prodrug strategies : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
Q. How are reaction mechanisms elucidated for novel intermediates?
- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-determining steps .
- Isotope labeling : 18O/2H tracing clarifies hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
